5,5-Difluoropiperidin-3-ol hydrochloride
Overview
Description
5,5-Difluoropiperidin-3-ol hydrochloride: is a chemical compound with the molecular formula C5H10ClF2NO . It is a white solid that is commonly used in various scientific research applications. The compound is known for its unique chemical properties, which make it valuable in the fields of chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoropiperidin-3-ol hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with fluorinating agents under controlled conditions to introduce the fluorine atoms at the desired positions. The reaction is usually carried out in the presence of a solvent and a catalyst to facilitate the process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 5,5-Difluoropiperidin-3-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5,5-Difluoropiperidin-3-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable for creating compounds with specific properties .
Biology: In biological research, the compound is used to study the effects of fluorinated molecules on biological systems. It can be used to investigate enzyme interactions, receptor binding, and other biochemical processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs or as a reference compound in pharmacological studies .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering .
Mechanism of Action
The mechanism of action of 5,5-Difluoropiperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes, receptors, and other biomolecules in unique ways. These interactions can modulate biochemical pathways and produce specific effects, which are valuable for research and therapeutic applications .
Comparison with Similar Compounds
- 5-Fluoropiperidin-3-ol hydrochloride
- 5,5-Dichloropiperidin-3-ol hydrochloride
- 5,5-Dibromopiperidin-3-ol hydrochloride
Comparison: Compared to these similar compounds, 5,5-Difluoropiperidin-3-ol hydrochloride is unique due to its specific fluorination pattern. The presence of two fluorine atoms at the 5-position of the piperidine ring imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5,5-difluoropiperidin-3-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)1-4(9)2-8-3-5;/h4,8-9H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZOEWZVRCZMAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1(F)F)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803584-46-4 | |
Record name | 5,5-difluoropiperidin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.